Hibarimicin C

Tyrosine Kinase Inhibition Src Kinase Signal Transduction

Hibarimicin C is a complex polyketide glycoside belonging to the hibarimicin family, a group of natural products isolated from the fermentation broth of *Microbispora rosea* subsp. *hibaria* (strain TP-A0121).

Molecular Formula C83H110O36
Molecular Weight 1683.7 g/mol
Cat. No. B15567765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHibarimicin C
Molecular FormulaC83H110O36
Molecular Weight1683.7 g/mol
Structural Identifiers
InChIInChI=1S/C83H110O36/c1-13-22-80(101)77(117-45-19-16-43(31(5)108-45)114-47-21-24-79(100,34(8)84)35(9)112-47)67(96)70(115-48-27-40(86)59(88)32(6)110-48)38-26-36-25-37-51(61(90)50(36)75(98)82(38,80)102)62(91)55(73(106-12)69(37)104-10)54-63(92)52-53(66(95)72(54)105-11)64(93)56-57(65(52)94)76(99)83(103)58-71(56)119-81(83,23-14-2)78(68(97)74(58)116-49-28-41(87)60(89)33(7)111-49)118-46-20-17-42(30(4)109-46)113-44-18-15-39(85)29(3)107-44/h25,29-33,35,38-49,58-60,67-68,70-71,74,77-78,85-91,93-94,96-97,100-103H,13-24,26-28H2,1-12H3/t29-,30-,31-,32+,33+,35-,38?,39-,40-,41-,42+,43+,44-,45+,46+,47-,48+,49?,58?,59+,60+,67?,68?,70?,71?,74?,77?,78?,79+,80?,81?,82?,83?/m1/s1
InChIKeyWYVNHQPOEAJLTF-YETXNFKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Hibarimicin C: Foundational Profile and Procurement Context for a Microbispora-Derived Polyketide Glycoside


Hibarimicin C is a complex polyketide glycoside belonging to the hibarimicin family, a group of natural products isolated from the fermentation broth of *Microbispora rosea* subsp. *hibaria* (strain TP-A0121) [1]. The compound is characterized by a highly oxidized naphthylnaphthoquinone aglycon core bearing a unique arrangement of six deoxyhexose sugar moieties [2]. It is produced alongside several structurally related congeners (hibarimicins A, B, D, and G) and is primarily sourced through microbial fermentation, with a reported purity of ≥95% from specialized vendors [3]. The molecular formula is C83H110O36 (molecular weight 1683.74 g/mol) and the CAS registry number is 208588-83-4 [1][3].

Why In-Class Substitution of Hibarimicin C with Other Polyketide Glycosides is Scientifically Unjustified


Generic substitution among the hibarimicin congeners is precluded by distinct structural and biological divergences that directly impact experimental outcomes. While all members share a common aglycon core, variations in glycosylation patterns and molecular formula yield unique physicochemical and functional profiles [1]. For instance, hibarimicin B is identified as a strong, selective v-Src inhibitor with HL-60 differentiation activity, whereas hibarimicinone (the aglycon) is a more potent but less selective inhibitor lacking this differentiating capacity [2]. The molecular formulas differ across the series: C85H112O37 for A and B, C83H110O36 for C, C85H112O38 for D, and C85H112O39 for G [1]. These compositional variations can lead to differences in solubility, stability, and target engagement, making direct replacement without empirical validation a significant risk for data integrity and reproducibility.

Quantitative Evidence Guide for Hibarimicin C: Differentiated Performance Against Comparators


Comparative Src Kinase Selectivity: Hibarimicin C vs. Other Hibarimicin Congeners

Hibarimicin C, along with hibarimicins A, B, and D, exhibits specific inhibition of src tyrosine kinase activity without affecting protein kinase A (PKA) or protein kinase C (PKC) [1]. This selective profile distinguishes the glycosylated hibarimicins from the aglycon, hibarimicinone, which is a more potent but less selective inhibitor [2]. The class-level specificity for src over PKA and PKC is a key differentiator for the glycosylated members, including hibarimicin C, when compared to broader-spectrum kinase inhibitors.

Tyrosine Kinase Inhibition Src Kinase Signal Transduction

Antibacterial Activity of Hibarimicin C: Quantitative MIC Range Against Gram-Positive Bacteria

Hibarimicin C demonstrates in vitro activity against Gram-positive bacteria, with a reported minimum inhibitory concentration (MIC) range of 0.8 to 12.56 μg/mL [1]. While the original publication notes this activity is 'moderate' relative to other antibiotics, it provides a quantifiable benchmark for comparing its antibacterial potency to other hibarimicins and alternative antimicrobial leads.

Antibacterial MIC Gram-Positive

Structural and Compositional Differentiation of Hibarimicin C from Hibarimicin A, B, D, and G

The hibarimicins are distinguished by their molecular formulas, which directly reflect differences in glycosylation and oxidation states. Hibarimicin C has the unique formula C83H110O36, differing from hibarimicins A and B (C85H112O37), D (C85H112O38), and G (C85H112O39) [1]. These differences, while subtle in atomic composition, translate into distinct physicochemical properties such as molecular weight (1683.74 for C vs. approximately 1700-1733 for others) and polarity [2].

Natural Product Chemistry Glycosylation Molecular Formula

Validated Research and Application Scenarios for Hibarimicin C


Src Kinase-Dependent Signaling Pathway Dissection

Given its selective inhibition of src tyrosine kinase without affecting PKA or PKC [1], Hibarimicin C is a precise chemical probe for delineating src-specific signaling cascades in cellular models. This is particularly relevant for cancer research, where aberrant src activity drives oncogenesis, but off-target kinase inhibition confounds data interpretation.

Antibacterial Lead Optimization and Structure-Activity Relationship (SAR) Studies

The defined MIC range of 0.8-12.56 μg/mL against Gram-positive bacteria [1] positions Hibarimicin C as a quantifiable benchmark in SAR campaigns aimed at improving the antibacterial potency of the hibarimicin scaffold. Its unique glycosylation pattern (reflected in its molecular formula C83H110O36) serves as a specific structural variation for correlation with antimicrobial activity.

Chemical Derivatization and Total Synthesis Target Validation

The distinct molecular composition of Hibarimicin C (C83H110O36) relative to its congeners [1] makes it a valuable target for synthetic chemistry efforts. Successful total synthesis or semi-synthesis of this specific glycosylated congener validates synthetic strategies and provides access to analogs that explore the role of the unique C-83 carbon skeleton and glycosylation pattern.

Reference Standard for Analytical Method Development

The unique molecular formula and high purity (≥95%) of Hibarimicin C [2] make it suitable as a reference standard for developing and validating analytical methods (e.g., HPLC-MS) to detect and quantify hibarimicin congeners in complex fermentation broths or biological matrices, ensuring process control and reproducibility.

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